molecular formula C16H11ClN2OS B2492973 (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide CAS No. 315232-47-4

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

Cat. No.: B2492973
CAS No.: 315232-47-4
M. Wt: 314.79
InChI Key: GFEWBKCJFLEYIY-RMKNXTFCSA-N
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Description

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C16H11ClN2OS and its molecular weight is 314.79. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Properties

Benzothiazole derivatives, such as the one mentioned, have been extensively studied for their coordination chemistry and the properties of their complexes. Boča et al. (2011) presented a comprehensive review of the chemistry and properties of compounds containing benzothiazole moieties, focusing on their preparation, spectroscopic properties, magnetic properties, and their biological and electrochemical activity. This research underscores the potential of benzothiazole derivatives in developing novel materials with specific magnetic and electrochemical properties (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry

Kamal et al. (2015) reviewed the therapeutic potential of benzothiazole derivatives, highlighting their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles have emerged as potential antitumor agents, some of which are in clinical use for treating various diseases. This review emphasizes the structural simplicity and synthetic accessibility of benzothiazole derivatives, which provide a foundation for developing new chemotherapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Synthesis and Structural Properties

Research on the synthesis and structural properties of novel substituted benzothiazole derivatives has led to insights into their conformation and potential applications. For example, Issac and Tierney (1996) explored the synthesis of novel substituted thiazolidin-4-ones, providing valuable information on the structural characteristics of these compounds. This work contributes to the broader understanding of how variations in substitution patterns on the benzothiazole ring can affect the properties and potential applications of these compounds (Issac & Tierney, 1996).

Optoelectronic Materials

The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems has been identified as a valuable approach for creating novel optoelectronic materials. Lipunova et al. (2018) reported on the application of benzothiazole derivatives in electronic devices, highlighting their significance in the development of luminescent elements, photoelectric conversion elements, and image sensors. This review points to the growing interest in benzothiazole derivatives for their luminescent properties and their potential in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEWBKCJFLEYIY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.